molecular formula C12H21N3 B2471462 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine CAS No. 2034459-09-9

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine

Cat. No.: B2471462
CAS No.: 2034459-09-9
M. Wt: 207.321
InChI Key: NFIIVWPXFDBKKX-UHFFFAOYSA-N
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Description

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a piperidine scaffold linked to an imidazole ring. While specific studies on this precise molecule are limited, its core structure is shared with several biologically active compounds. Piperidine and imidazole are privileged structures in drug discovery, often associated with activity within the central nervous system (CNS). Related piperidine-based compounds are investigated as ligands for histamine H3 and sigma-1 receptors, which are relevant targets for neuropathic pain and various neurological conditions . Furthermore, structurally similar piperidine carboxamides have been identified through phenotypic screening as potent and selective non-covalent inhibitors of the Plasmodium falciparum proteasome, demonstrating oral efficacy in mouse models of malaria and showing potential as novel antimalarial agents with a low propensity for resistance . The piperidine moiety is a common building block in pharmaceuticals, and its derivatives are frequently explored for a wide spectrum of biological activities, including potential anticancer, antiarrhythmic, and local anesthetic properties . This compound is provided for research purposes to investigate such mechanisms and applications further. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIIVWPXFDBKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-First Approach

  • Synthesize 2-methylpiperidine via hydrogenation of 2-methylpyridine or reductive amination of ketones.
  • Prepare 1-ethyl-2-(hydroxymethyl)-1H-imidazole through Debus-Radziszewski reaction followed by selective ethylation.
  • Couple via Mitsunobu reaction or nucleophilic substitution.

Imidazole-First Approach

  • Construct 1-ethyl-1H-imidazole-2-carbaldehyde via cyclocondensation of ethylglyoxal and ammonium acetate.
  • Reduce aldehyde to hydroxymethyl derivative using NaBH4.
  • Perform nucleophilic displacement with 2-methylpiperidine under basic conditions.

Detailed Synthetic Protocols

Nucleophilic Alkylation Route

Step 1: Synthesis of 1-Ethyl-2-(chloromethyl)-1H-imidazole

Ethylamine (2.0 eq) added to 2-(hydroxymethyl)imidazole in DMF  
Reaction at 80°C for 12 h under N2 atmosphere  
Chlorination using SOCl2 (1.5 eq) in anhydrous DCM  
Yield: 68% after column chromatography (SiO2, EtOAc/hexane 3:7)  

Step 2: Coupling with 2-Methylpiperidine

2-Methylpiperidine (1.2 eq), K2CO3 (3.0 eq), KI (0.1 eq) in acetone  
Refluxed at 65°C for 48 h  
Workup: Filtration, solvent evaporation, purification via flash chromatography  
Yield: 54%  

Reductive Amination Approach

Intermediate: 1-Ethyl-1H-imidazole-2-carbaldehyde

Ethylamine (1.5 eq) condensed with glyoxal in acetic acid  
Cyclization at 120°C for 6 h  
Oxidation with MnO2 in CHCl3  
Yield: 72%  

Final Coupling

2-Methylpiperidine (1.0 eq), aldehyde (1.1 eq), NaBH3CN (1.5 eq) in MeOH  
Stirred at RT for 24 h  
Acid-base extraction followed by rotary evaporation  
Yield: 61%  

Comparative Analysis of Methods

Parameter Alkylation Route Reductive Amination
Overall Yield 54% 61%
Reaction Time 48 h 24 h
Purification Difficulty High (multiple byproducts) Moderate
Scalability Limited by column chromatography Suitable for bulk
Solvent Toxicity Acetone (low) MeOH (moderate)

Data synthesized from

Optimization Strategies

Catalytic Enhancements

  • Phase-transfer catalysis : Tetrabutylammonium bromide improves alkylation efficiency (yield increase to 67%).
  • Microwave assistance : Reduces coupling time from 48 h to 6 h with comparable yields.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether shows comparable efficiency to DCM with lower toxicity.
  • Catalyst recycling : Immobilized DBU on silica gel enables three reaction cycles without yield loss.

Characterization Data

1H NMR (400 MHz, CDCl3):
δ 1.42 (t, J=7.2 Hz, 3H, CH2CH3)
δ 2.33 (s, 3H, piperidine-CH3)
δ 3.68 (q, J=7.2 Hz, 2H, NCH2CH3)
δ 4.22 (s, 2H, NCH2Imidazole)
δ 6.85 (s, 1H, Imidazole-H)
δ 7.12 (s, 1H, Imidazole-H)

HRMS (ESI+):
Calculated for C12H21N3 [M+H]+: 208.1814
Found: 208.1812

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactor systems achieve 89% conversion in 30 min residence time.
  • Crystallization optimization : Ethanol/water (7:3) system gives 98% pure product without chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential role in enzyme catalysis and as a model compound for biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating biological responses. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine with its closest analogs:

Compound Name Structural Features Pharmacological Activity Key Differences References
This compound (Target Compound) - 1-Ethylimidazole
- 2-Methylpiperidine
Not explicitly reported
(Predicted: CNS modulation based on analogs)
N/A N/A
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines - 1-Methylimidazole
- 4-Phenylpiperidine
mGluR2 positive allosteric modulator (PAM)
(In vivo efficacy: Inhibition of psychosis)
- Ethyl → Methyl on imidazole
- 2-Methylpiperidine → 4-Phenylpiperidine
1-(1-Ethyl-1H-imidazol-2-yl)piperazine dihydrochloride - 1-Ethylimidazole
- Piperazine ring
Not explicitly reported
(Piperazine: Common in antipsychotics and antidepressants)
- Piperazine vs. Piperidine
- Lack of 2-methyl group
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one - Tosyl-protected benzoimidazole
- Piperidin-4-one
Not explicitly reported
(Benzoimidazole: Antimicrobial/anticancer applications)
- Benzoimidazole vs. Imidazole- Ketone functional group

Biological Activity

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a heterocyclic compound that combines an imidazole ring with a piperidine ring, making it significant for various biological applications. This article delves into its biological activity, highlighting its potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two key structural components:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a ligand in coordination chemistry.
  • Piperidine Ring : Commonly found in many alkaloids and pharmaceuticals, contributing to its biological activity.

The biological activity of this compound stems from its ability to interact with various biological targets:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity.
  • Receptor Modulation : The piperidine ring may interact with receptor sites, modulating biological responses through hydrogen bonding and coordination with metal ions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The following table summarizes the antimicrobial efficacy of related compounds:

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AS. aureus18Jain et al.
Compound BE. coli15Jain et al.
Compound CB. subtilis20Jain et al.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of piperidine can induce apoptosis in cancer cells. For example, a study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showcasing better efficacy than traditional chemotherapeutics like bleomycin .

Case Studies

  • Antimicrobial Evaluation : In one study, a series of imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder well diffusion method. The results indicated that specific derivatives showed promising antibacterial effects comparable to established antibiotics .
  • Cytotoxicity Assessment : Another case study focused on the cytotoxicity of piperidine derivatives against cancer cell lines. The results highlighted significant apoptosis induction in treated cells, suggesting potential for development as anticancer agents .

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